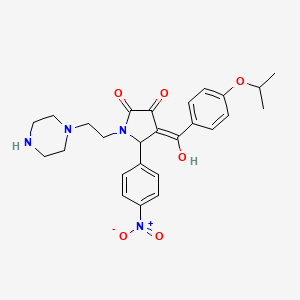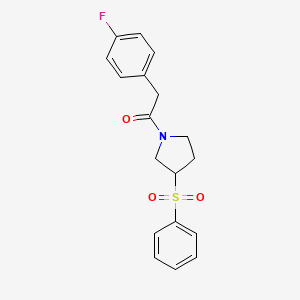
4-Bromooxepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromooxepane is a chemical compound with the molecular formula C6H11BrO. It has a molecular weight of 179.05494 g/mol . The molecule contains a total of 19 bonds, including 8 non-H bonds, 1 seven-membered ring, and 1 aliphatic ether .
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 19 bonds. There are 8 non-H bonds, 1 seven-membered ring, and 1 ether (aliphatic) .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
4-Bromooxepane is utilized in various chemical syntheses and reactions, demonstrating its versatility as a chemical reagent. For instance, a catalytic system involving organoselenium and DMAP (4-(dimethylamino)pyridine) has been developed for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes, showcasing the ability to form compounds with high transannular strain through a quaternary selenium intermediate (Verma et al., 2016). Additionally, the conversion of cyclopropane-fused carbohydrates into oxepines, with 2-bromooxepanes obtained through silver(I)-promoted thermal ring expansion, highlights its role in accessing diverse members of the septanoside family of carbohydrate mimetics (Hewitt & Harvey, 2010).
Environmental and Material Sciences
In the field of environmental and material sciences, the study of brominated hydrocarbons, including compounds related to this compound, has implications for understanding the formation of hazardous combustion byproducts. The pyrolysis of brominated compounds has been investigated to elucidate the potential for forming brominated dioxins (Evans & Dellinger, 2003). This research is critical for assessing environmental risks associated with the use of brominated flame retardants.
Applications in Polymer and Materials Chemistry
This compound and related brominated compounds find applications in polymer and materials chemistry, contributing to the development of innovative materials. The preparation and properties of novel hydrogen bromide solutions in 1,4-dioxane demonstrate alternative reagents for bromination reactions, offering a liquid alternative to HBr gas without protic solvents (Nishio et al., 2017). Moreover, the synthesis of functional degradable polymers through radical ring-opening copolymerization, involving vinyl bromobutanoate, showcases post-polymerization modification capabilities for creating hydrophilic functional degradable copolymers (Hedir et al., 2015).
Safety and Hazards
Mécanisme D'action
Mode of Action
The compound’s interaction with its targets and the resulting changes in cellular function are areas of ongoing research .
Biochemical Pathways
The specific biochemical pathways affected by 4-Bromooxepane are currently unknown. It is likely that the compound interacts with multiple pathways, given the complexity of biological systems .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects requires detailed studies of the compound’s interactions with its targets and the downstream consequences of these interactions .
Propriétés
IUPAC Name |
4-bromooxepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-6-2-1-4-8-5-3-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXUHHBEGCYJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-isobutyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2702787.png)
![(E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid](/img/structure/B2702788.png)
![5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2702789.png)
![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2702793.png)

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2702796.png)
![2,2-Difluorospiro[3.3]heptan-6-ol](/img/structure/B2702797.png)

![2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2702799.png)
![N-(4-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2702801.png)
![ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2702804.png)


![1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2702810.png)
